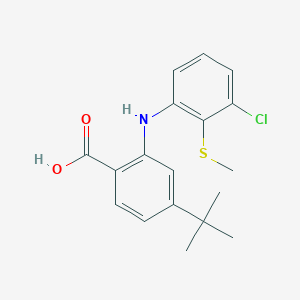

4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid

Beschreibung

4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid is a benzoic acid derivative characterized by a tert-butyl group at the 4-position and a substituted aniline moiety at the 2-position. The aniline substituent includes a 3-chloro-2-(methylthio)phenyl group, which introduces both lipophilic (methylthio) and electron-withdrawing (chloro) properties.

Eigenschaften

Molekularformel |

C18H20ClNO2S |

|---|---|

Molekulargewicht |

349.9 g/mol |

IUPAC-Name |

4-tert-butyl-2-(3-chloro-2-methylsulfanylanilino)benzoic acid |

InChI |

InChI=1S/C18H20ClNO2S/c1-18(2,3)11-8-9-12(17(21)22)15(10-11)20-14-7-5-6-13(19)16(14)23-4/h5-10,20H,1-4H3,(H,21,22) |

InChI-Schlüssel |

UNXPSPSPSKQPKG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: of tert-butylbenzene to introduce a nitro group.

Reduction: of the nitro group to an amine.

Acylation: of the amine with 3-chloro-2-(methylthio)benzoic acid.

Hydrolysis: to yield the final product.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound to its amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research has demonstrated that compounds similar to 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid exhibit significant anti-inflammatory properties. A study synthesized a series of tert-butyl substituted benzamido phenylcarbamate derivatives, which were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several compounds showed promising activity, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin . This suggests that similar derivatives could be explored for therapeutic applications in inflammatory diseases.

Anticancer Potential

The anticancer properties of derivatives of this compound have been investigated in various studies. For instance, benzilic acid-based thiazolidinone derivatives incorporating similar structural motifs have shown significant cytotoxic effects against different cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies.

Acetylcholinesterase Inhibition

Compounds with structural similarities to 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. A series of synthesized compounds based on coumarin and thiazole exhibited strong AChE inhibitory activity, indicating that modifications in the chemical structure can enhance binding affinity and efficacy . This opens avenues for developing new therapeutic agents aimed at treating cognitive disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid. Variations in substituents on the phenyl rings and the introduction of different functional groups can significantly impact their pharmacological profiles. For example, studies have shown that introducing electron-donating or electron-withdrawing groups can modulate the compound's reactivity and biological activity .

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The presence of the tert-butyl and chloro groups can enhance its binding properties and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, focusing on substituents, biological activity, and synthesis methodologies:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-donating groups (e.g., dimethylamino in SS1) enhance activity against Gram-positive bacteria, likely by improving membrane interaction . Electron-withdrawing groups (e.g., nitro in SS5) shift activity toward fungi, possibly due to altered redox properties .

Role of Sulfur-Containing Groups :

- The methylthio group in the target compound and SS5 introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which are critical for binding to microbial enzymes or receptors .

Synthetic Methodologies: Azetidinone/thiazolidinone derivatives (SS1, SS3, SS5) are synthesized via cyclocondensation reactions using chloroacetyl chloride or mercaptoacetic acid, respectively . The target compound’s synthesis may involve coupling a 3-chloro-2-(methylthio)aniline derivative with a tert-butyl-substituted benzoic acid precursor, analogous to methods in .

Biologische Aktivität

4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anti-cancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a tert-butyl group, a chloro-methylthio-substituted phenyl group, and a benzoic acid moiety. The presence of these functional groups contributes to its biological properties.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds similar to 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid. For instance, analogs have demonstrated significant inhibitory effects on various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid | MCF-7 | 5.85 | Apoptosis induction |

| Benzamide derivatives | A549 | 3.0 | Cell cycle arrest |

In a comparative study, compounds with similar structures exhibited IC50 values ranging from 5 to 10 µM against various cancer types, indicating promising anti-tumor activity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential. For example, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

| Enzyme | Inhibitor | IC50 (nM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid | 33.00 |

| Standard (Donepezil) | 13.62 |

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Study on Anti-Cancer Properties : A recent study investigated the effects of various benzamide derivatives on human cancer cell lines. The results showed that compounds with structural similarities to 4-(tert-Butyl)-2-((3-chloro-2-(methylthio)phenyl)amino)benzoic acid inhibited cell proliferation significantly, with some achieving IC50 values comparable to standard treatments like doxorubicin .

- Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition profile of related compounds. It was found that certain derivatives exhibited strong AChE inhibition, which could be beneficial in developing treatments for cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.